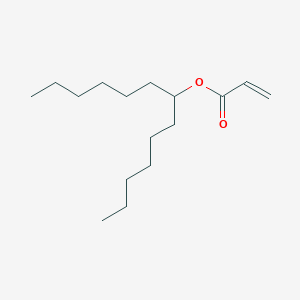

Tridecan-7-YL acrylate

Description

Tridecan-7-YL acrylate (IUPAC name: Tridecan-7-yl propenoate) is an acrylate ester characterized by a branched tridecyl chain (C₁₃H₂₇) attached to the acrylate group via the 7th carbon. This structure confers unique physicochemical properties, such as enhanced hydrophobicity and flexibility, compared to linear or shorter-chain acrylates.

Properties

Molecular Formula |

C16H30O2 |

|---|---|

Molecular Weight |

254.41 g/mol |

IUPAC Name |

tridecan-7-yl prop-2-enoate |

InChI |

InChI=1S/C16H30O2/c1-4-7-9-11-13-15(18-16(17)6-3)14-12-10-8-5-2/h6,15H,3-5,7-14H2,1-2H3 |

InChI Key |

OWNNZQXJKCFYSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCCCC)OC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tridecan-7-YL acrylate typically involves the esterification of acrylic acid with tridecan-7-ol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes. This method involves the reaction of acrylic acid with tridecan-7-ol in the presence of a catalyst in a tubular reactor. The continuous flow process offers advantages such as improved reaction control, higher yields, and reduced formation of by-products .

Chemical Reactions Analysis

Free Radical Polymerization

Tridecan-7-yl acrylate undergoes free radical polymerization to form high-molecular-weight polymers, driven by its α,β-unsaturated ester group. This reaction is critical for applications in coatings, adhesives, and rheology modifiers.

Mechanism

-

Initiation : Thermal or photolytic cleavage of initiators (e.g., peroxides, azo compounds) generates free radicals.

-

Propagation : Radicals attack the acrylate’s vinyl group, propagating the polymer chain.

-

Termination : Chain growth ceases via radical recombination or disproportionation.

Key Parameters

| Initiator | Temperature (°C) | Chain Transfer Agent | Molecular Weight Control | Citation |

|---|---|---|---|---|

| Ammonium persulfate | 70–90 | Octyl mercaptan (0.1–10%) | Narrow dispersity | |

| AIBN | 60–80 | Isooctyl thioglycolate | Adjustable branching |

-

Surfactant systems (e.g., SDS, 3–8 wt%) stabilize emulsion polymerization, producing latex particles with controlled particle size .

-

Crosslinking : Incorporation of polyunsaturated monomers (e.g., allyl methacrylate) during copolymerization enhances mechanical stability .

Reaction Conditions

| Catalyst | Temperature (°C) | Yield (%) | Byproduct Management | Citation |

|---|---|---|---|---|

| Sulfuric acid | 80–100 | 85–92 | Azeotropic removal | |

| p-TsOH | 70–90 | 88–94 | Reduced side reactions |

-

Kinetics : Reaction follows second-order kinetics, with rate constants dependent on acid strength and steric hindrance from the branched alcohol.

Crosslinking Reactions

This compound participates in crosslinking via copolymerization with bifunctional monomers, enhancing polymer network density.

Crosslinking Agents

| Co-monomer | Functionality | Application | Citation |

|---|---|---|---|

| Ethylene glycol diacrylate | Difunctional | Hydrogels, coatings | |

| Trimethylolpropane triacrylate | Trifunctional | High-strength adhesives |

-

Gelation : Crosslinker concentrations >2 wt% induce gelation within 10–30 minutes under UV initiation .

Hydrolysis and Stability

The ester group undergoes hydrolysis under acidic or basic conditions, though the long alkyl chain confers moderate stability.

Hydrolysis Rates

| Condition | pH | Half-life (25°C) | Product | Citation |

|---|---|---|---|---|

| Acidic (H₂SO₄) | 2 | 120 hours | Acrylic acid + tridecan-7-ol | |

| Basic (NaOH) | 12 | 45 hours | Acrylate salt + alcohol |

-

Stabilizers : Addition of radical scavengers (e.g., hydroquinone) prevents premature polymerization during storage.

Hypothesized Pathway

Scientific Research Applications

Tridecan-7-YL acrylate finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of Tridecan-7-YL acrylate primarily involves its reactivity as an acrylate ester. The α,β-unsaturated carboxyl group is highly reactive, allowing it to undergo polymerization and addition reactions. In polymerization, the double bond in the acrylate group reacts with radical initiators to form long polymer chains. The resulting polymers exhibit properties such as flexibility, toughness, and resistance to environmental factors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Tridecan-7-YL acrylate with structurally and functionally related acrylates, based on available evidence:

*Inferred from structural analogs.

†Assumed based on acrylate class hazards .

Key Findings from Research:

Chain Length and Branching :

- Longer alkyl chains (e.g., lauryl acrylate, C₁₂) enhance hydrophobicity and reduce shrinkage in polymers compared to shorter chains like ethyl acrylate (C₂) . This compound’s branched C₁₃ chain likely further improves thermal stability and reduces crystallinity in polymers.

- Cyclic acrylates (e.g., dicyclopentenyloxyethyl acrylate) exhibit higher rigidity and reactivity due to steric effects, whereas linear/branched acrylates prioritize flexibility .

Safety Profiles: Ethyl and butyl acrylates are associated with respiratory and dermal irritation, while longer-chain acrylates like lauryl acrylate are classified as low-toxicity monomers . This compound’s larger size may reduce volatility and inhalation risks.

Performance in Polymers :

- Lauryl acrylate improves impact strength and weatherability in coatings, while urethane acrylates (e.g., Laromer® UA 9048) combine high crosslinking density with chemical resistance . This compound’s branching could optimize balance between flexibility and durability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.